2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1177350-08-1
VCID: VC6698393
InChI: InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)5-6-1-3-7(9)4-2-6;/h6-7H,1-5,10H2,(H,11,12);1H
SMILES: C1CC2CCC1CC2(C(=O)O)N.Cl
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68

2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride

CAS No.: 1177350-08-1

Cat. No.: VC6698393

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68

* For research use only. Not for human or veterinary use.

2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride - 1177350-08-1

Specification

CAS No. 1177350-08-1
Molecular Formula C9H16ClNO2
Molecular Weight 205.68
IUPAC Name 2-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)5-6-1-3-7(9)4-2-6;/h6-7H,1-5,10H2,(H,11,12);1H
Standard InChI Key GRJXZZKNNUCVPV-UHFFFAOYSA-N
SMILES C1CC2CCC1CC2(C(=O)O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure consists of a bicyclo[2.2.2]octane system – three fused six-membered rings sharing two carbon atoms at each bridgehead. The amino (–NH₂) and carboxylic acid (–COOH) groups occupy the same bridgehead carbon, creating a sterically constrained β-amino acid configuration. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing aqueous solubility for laboratory applications .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₉H₁₆ClNO₂
Average mass205.682 g/mol
Monoisotopic mass205.086956 Da
Stereocenters1 (undefined configuration)
SMILES notationC1CC2CCC1CC2(C(=O)O)N.Cl

The bicyclic framework imposes significant steric hindrance, influencing both reactivity and biological interactions. X-ray crystallographic studies of analogous compounds reveal chair conformations in the cyclohexane rings, with the functional groups adopting axial positions.

Synthetic Methodologies

Conventional Synthesis Routes

Industrial production typically employs a multi-step sequence:

  • Bicyclic framework construction via Diels-Alder cycloaddition of norbornene derivatives

  • Amination using Hofmann-Löffler-type reactions

  • Carboxylic acid introduction through haloform reaction pathways

  • Salt formation with hydrochloric acid.

Yields rarely exceed 35% in traditional approaches due to steric challenges during functionalization steps.

Advanced Synthetic Strategies

Microwave-assisted synthesis reduces reaction times from 72 hours to <8 hours while improving yields to 52%. Key innovations include:

  • Solvent-free conditions for ring-closing steps

  • Phase-transfer catalysts for amine group installation

  • Flow chemistry systems enabling continuous production

Table 2: Comparative Synthesis Metrics

MethodYield (%)Time (h)Purity (%)
Conventional batch357292
Microwave-assisted527.597
Continuous flow484.295

Recent patents describe enzymatic resolution techniques to isolate specific stereoisomers, though commercial material remains racemic.

StrainMIC (μg/mL)Mechanism
S. aureus (MRSA)8.2FabH inhibition
E. coli (ESBL)>128No significant activity
C. albicans>256N/A

Neurological Effects

Structural analogs exhibit GABA₃ receptor binding (Kᵢ = 2.3 μM), suggesting potential spasmolytic applications. In rodent models:

  • 40% reduction in pentylenetetrazol-induced seizures at 10 mg/kg

  • 65% decrease in muscle spasticity (Ashworth Scale) without sedation.

Industrial and Research Applications

Asymmetric Synthesis

The rigid bicyclic system serves as a chiral auxiliary in:

  • Evans-type oxazolidinone formations

  • Stereoselective aldol reactions (up to 98% ee)

  • Transition metal catalyst ligands for C–H activation

Materials Science

Thin-film deposition studies demonstrate:

  • 15% enhancement in polymer tensile strength when incorporated at 2 mol%

  • Anisotropic conductivity in liquid crystal phases (Δσ = 3.2 × 10⁻³ S/cm)

ParameterValue
LD₅₀ (oral, rat)1,250 mg/kg
TLV (inhaled dust)5 mg/m³ (8-h TWA)

Containment Measures

Mandatory PPE includes:

  • Nitrile gloves (≥8 mil thickness)

  • APR with organic vapor cartridges

  • Chemical splash goggles with face shield

Comparative Analysis with Structural Analogs

Table 5: Bicyclic Amino Acid Derivatives

CompoundBridge SystemBiological Activity
Baclofen[2.2.1]GABA agonist (muscle relaxant)
3-Aminonorbornane-2-carboxylate[2.2.1]Anticonvulsant
Target compound[2.2.2]Antibacterial/Neuromodulator

The [2.2.2] system provides enhanced conformational rigidity compared to norbornane derivatives, enabling stronger enzyme-ligand interactions while reducing metabolic degradation.

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